Superior Potency of FR-A 19 Compared to Arpromidine and BUA-75 in Inhibiting Basophil Histamine Release
FR-A 19 (FRA-19) demonstrates superior functional potency compared to the closely related analogs arpromidine and BUA-75 in a primary human cell assay. In a study directly comparing these three compounds, the concentration required to achieve a 30% inhibition (IC30) of IgE-mediated histamine release from human peripheral leukocytes was measured. FR-A 19 achieved this effect at a concentration 2.5-fold lower than arpromidine and 1.9-fold lower than BUA-75 [1].
| Evidence Dimension | Inhibition of IgE-mediated histamine release from human leukocytes |
|---|---|
| Target Compound Data | IC30 = 0.008 μM |
| Comparator Or Baseline | Arpromidine (IC30 = 0.020 μM); BUA-75 (IC30 = 0.015 μM) |
| Quantified Difference | 2.5-fold more potent than arpromidine; 1.9-fold more potent than BUA-75 |
| Conditions | Human peripheral leukocytes; anti-IgE or antigen stimulation; preincubation time of 10 minutes. |
Why This Matters
This quantitative difference in functional potency in a disease-relevant human primary cell assay is critical for researchers designing dose-response studies, where using a more potent compound can minimize off-target effects and reduce the amount of test article required.
- [1] Kleine-Tebbe J, Buschauer A, Friese A, Schunack W, Kunkel G. Modulation of IgE-mediated histamine release from human leukocytes by a new class of histamine H2-agonists. Agents Actions. 1992 Mar;35(3-4):185-91. doi: 10.1007/BF01997498. PMID: 1382368. View Source
